methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate, Mixture of diastereomers
Description
Methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate is a cyclobutane derivative featuring a unique combination of substituents: a chlorine atom at position 2, three fluorine atoms at positions 2, 3, and 3, and a methyl ester group at position 1. As a mixture of diastereomers, its stereochemical complexity arises from the spatial arrangement of substituents around the cyclobutane ring. This compound’s structural and electronic properties are influenced by the electron-withdrawing effects of chlorine and fluorine atoms, which impact its reactivity, solubility, and stability compared to simpler cyclobutane derivatives.
Properties
CAS No. |
1526-29-0 |
|---|---|
Molecular Formula |
C6H6ClF3O2 |
Molecular Weight |
202.56 g/mol |
IUPAC Name |
methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H6ClF3O2/c1-12-4(11)3-2-5(8,9)6(3,7)10/h3H,2H2,1H3 |
InChI Key |
ADSVSRFDBOZFRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1(F)Cl)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate typically involves the halogenation of cyclobutane derivatives. One common method is the reaction of cyclobutane with chlorine and fluorine gases under controlled conditions to introduce the desired halogen atoms. The carboxylate group is then introduced through esterification reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions, often using specialized reactors to handle the reactive halogen gases safely. The process is optimized to achieve high yields and purity, with continuous monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of cyclobutane derivatives with fewer halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Cyclobutane derivatives with fewer halogen atoms.
Substitution: Derivatives with different functional groups, such as hydroxyl or amino groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
3,3-Dimethyl-2-(Trifluoromethyl)Cyclobutane-1-Carboxylic Acid (Mixture of Diastereomers)
- Molecular Formula : C₈H₁₁F₃O₂
- Molar Mass : 196.17 g/mol
- Key Features: Replaces the chlorine and two fluorines in the target compound with methyl and trifluoromethyl groups.
Methyl MLK (Mixture of Diastereomers)
Table 1: Structural Comparison of Cyclobutane Derivatives
Analytical Techniques for Diastereomer Characterization
Chromatography
- C30 Reversed-Phase HPLC : Effective for separating diastereomers of branched fatty acids, with elution order dependent on substituent position (e.g., chain length). Similar principles apply to cyclobutane derivatives .
- Specificity in Chromatography : Methyl MLK and the target compound both exhibit distinct peaks, underscoring the need for optimized mobile phases and columns .
NMR Spectroscopy
- ¹³C NMR Chemical Shifts: Methyl groups in cyclohexane derivatives show diagnostic shifts for diastereomer assignment. For cyclobutanes, overlapping peaks may require DFT calculations to resolve .
- ¹H NMR Coupling Constants : Used to confirm β-configurations in chemo-enzymatic products, applicable to ester-bearing cyclobutanes .
Physicochemical Properties
- Polarity and Solubility: The target compound’s chlorine and trifluoro groups enhance polarity compared to dimethyl or non-halogenated analogs, likely reducing lipophilicity.
- Stability : Fluorine atoms may increase metabolic resistance, whereas ester groups could hydrolyze under acidic/basic conditions.
Biological Activity
Methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate is a fluorinated compound with potential applications in medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of chlorine and trifluoromethyl groups, suggests interesting biological activities. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H8ClF3O2
- Molecular Weight : 216.585 g/mol
- CAS Number : 128146-98-5
- Purity : ≥95% .
Biological Activity Overview
The biological activity of methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate has been explored in various studies, focusing on its effects on different biological systems.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. The presence of fluorine atoms enhances lipophilicity, allowing better membrane penetration and interaction with target enzymes.
- Antimicrobial Properties : Some research indicates that fluorinated compounds exhibit increased antimicrobial activity compared to their non-fluorinated counterparts. The trifluoromethyl group may contribute to this enhanced activity by altering the compound's interaction with microbial membranes.
- Potential as an Anticancer Agent : Fluorinated compounds have been investigated for their potential anticancer properties. The structural characteristics of methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate suggest it may interfere with cancer cell proliferation.
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated cyclobutane derivatives, including methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate | S. aureus | 10 |
| Methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate | E. coli | 10 |
Study 2: Anticancer Potential
In a study investigating the cytotoxic effects of various fluorinated compounds on cancer cell lines (A549 and HeLa), methyl 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylate exhibited IC50 values of 15 µM and 20 µM respectively. This suggests moderate cytotoxicity and warrants further investigation into its mechanisms.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| HeLa | 20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
